molecular formula C7H3Cl2FN2 B12819472 2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole

Cat. No.: B12819472
M. Wt: 205.01 g/mol
InChI Key: ORRBJKADGQXYSJ-UHFFFAOYSA-N
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Description

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,7-dichloro-6-fluoroaniline with formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states or reduced forms of the compound.

Scientific Research Applications

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological molecules. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole can be compared with other similar compounds in the benzimidazole family, such as:

    2-Chloro-6-fluoro-1H-benzo[d]imidazole: Similar structure but with one less chlorine atom.

    2,7-Dichloro-1H-benzo[d]imidazole: Lacks the fluorine atom.

    6-Fluoro-1H-benzo[d]imidazole: Lacks the chlorine atoms.

The presence of both chlorine and fluorine atoms in this compound makes it unique and may enhance its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H3Cl2FN2

Molecular Weight

205.01 g/mol

IUPAC Name

2,4-dichloro-5-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3Cl2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12)

InChI Key

ORRBJKADGQXYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)Cl)F

Origin of Product

United States

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